5-((4-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-((4-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol” is a triazole fungicide used for seed treatment or foliar spray on important economic crops . It has strong systemic properties and can kill pathogens attached to the seed surface and within the crop body .
Synthesis Analysis
The synthesis of similar compounds often starts with 4-chlorobenzoic acid, which undergoes esterification with methanol, followed by hydrazination, salt formation, and cyclization . This results in an intermediate that is converted into a sulfonyl chloride, which then undergoes nucleophilic attack by amines to yield the final product .Molecular Structure Analysis
The molecular structure of the compound can be analyzed using techniques such as NMR and IR spectroscopy . The compound contains a substituted 4-piperidinol core, which has been found to be a potent antagonist of the human H(3) receptor .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include esterification, hydrazination, salt formation, cyclization, and nucleophilic attack . The exact reactions would depend on the specific synthesis route used.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound can be determined using various analytical techniques. For example, the boiling point can be determined using distillation . Other properties such as solubility, stability, and reactivity can also be analyzed.Wissenschaftliche Forschungsanwendungen
- IP (PGI2) Receptor Agonist : 4-Hydroxypiperidine can be used in the synthesis of a highly potent and selective IP receptor agonist. The IP receptor is involved in vasodilation and inhibition of platelet aggregation, making it a target for cardiovascular and thrombotic disorders .
- Antitumor Activity : Derivatives containing 4-hydroxypiperidine groups have been designed and synthesized for evaluation against cancer cell lines. These compounds show antiproliferative activity, suggesting potential applications in cancer therapy .
- Human H3 Receptor Antagonist : Compounds with a substituted 4-piperidinol core, including 4-hydroxypiperidine, have been found to be potent antagonists of the human H3 receptor. The H3 receptor is implicated in neurotransmitter release modulation and cognitive function .
- Copper-Catalyzed N vs. O Arylation : 4-Hydroxypiperidine can be employed in the study of copper-catalyzed N- versus O-arylation reactions. Understanding these processes contributes to the development of efficient synthetic methodologies .
- Brain Toxicity : 4-(4-Chlorophenyl)-4-hydroxypiperidine (CPHP), a metabolite of haloperidol, is considered to exhibit brain toxicity. Researchers have analyzed CPHP concentrations in plasma and tissue homogenates, providing insights into its potential adverse effects .
- Vibrational Spectra Analysis : Researchers have studied the molecular structure and vibrational spectra of 4-hydroxypiperidine. Such analyses contribute to the understanding of its chemical behavior and interactions .
Medicinal Chemistry and Drug Development
Neuropharmacology and Receptor Antagonism
Organic Synthesis and Catalysis
Toxicology and Metabolism Studies
Analytical Chemistry and Spectroscopy
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
5-[(4-chlorophenyl)-(4-hydroxypiperidin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2S/c1-10-19-17-22(20-10)16(24)15(25-17)14(11-2-4-12(18)5-3-11)21-8-6-13(23)7-9-21/h2-5,13-14,23-24H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPCCYUZSSKODF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Cl)N4CCC(CC4)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((4-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.